molecular formula C8H5Cl3O2 B1606885 2,4,6-Trichlorophenyl acetate CAS No. 23399-90-8

2,4,6-Trichlorophenyl acetate

Cat. No.: B1606885
CAS No.: 23399-90-8
M. Wt: 239.5 g/mol
InChI Key: RFOCPJZGJNKBOI-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl acetate (CAS 23399-90-8) is an ester derivative of 2,4,6-trichlorophenol with the molecular formula C₈H₅Cl₃O₂ and a molecular weight of 239.48 g/mol . This compound serves as a valuable chemical synthon and precursor in specialized organic synthesis and research applications. A primary research application of this compound is its role as a key starting material in the preparation of bis(2,4,6-trichlorophenyl) oxalate (TCPO) . TCPO is a critical component in peroxyoxalate chemiluminescence systems, where its reaction with hydrogen peroxide in the presence of a fluorescent dye produces light, making it useful for chemical demonstration experiments and analytical detection methods . From an environmental research perspective, the compound is intrinsically linked to the study of its hydrolysis product, 2,4,6-trichlorophenol (TCP) . TCP is a known environmental contaminant and a precursor to 2,4,6-trichloroanisole (TCA), a molecule notorious for causing musty "cork taint" in wine and off-odors in various foods and water . Research into this compound can therefore contribute to understanding the environmental fate and metabolic pathways of chlorophenols, including their biomethylation by microorganisms into odoriferous anisoles . It is important to note that 2,4,6-trichlorophenol is reasonably anticipated to be a human carcinogen . Handling and Regulatory Information: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RFOCPJZGJNKBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177952
Record name Acetic acid, (2,4,6-trichlorophenyl) ester
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Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23399-90-8
Record name Phenol, 2,4,6-trichloro-, 1-acetate
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Record name 2,4,6-Trichlorophenyl acetate
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Record name 2,6-Trichlorophenol acetate
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Record name Acetic acid, (2,4,6-trichlorophenyl) ester
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Record name 2,4,6-Trichlorophenyl acetate
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Advanced Synthetic Methodologies and Precursor Chemistry of 2,4,6 Trichlorophenyl Acetate

Utilization of 2,4,6-Trichlorophenyl Acetate (B1210297) as a Synthetic Intermediate

Incorporation into Complex Molecular Architectures (e.g., Triangulene Derivatives)

The strategic incorporation of the 2,4,6-trichlorophenyl moiety, derived from precursors like 2,4,6-trichlorophenyl acetate, is pivotal in the synthesis of highly stabilized, complex molecular architectures. A prime example is in the field of radical chemistry, specifically in the creation of kinetically blocked tpsgc-pwgsc.gc.catriangulene derivatives. mdpi.comresearchgate.net Triangulene, a non-Kekulé polycyclic aromatic hydrocarbon, possesses a diradical triplet ground state, making it inherently reactive and historically challenging to isolate. researchgate.net

The resulting 2,4,6-trichlorophenyl-substituted triangulene (TRI-2) exhibits markedly enhanced stability compared to derivatives with other substituents like mesityl groups. For instance, TRI-2 is stable for months in a crystalline state under a nitrogen atmosphere, and its solution-state half-life is approximately 132 hours, a significant improvement over the 18-hour half-life of a mesityl-substituted analogue (TRI-1). mdpi.comresearchgate.netresearchgate.net This enhanced stability, conferred by the trichlorophenyl groups, is crucial for the characterization and potential application of these novel magnetic molecules. mdpi.com

Comparative Analysis of Synthesis Routes and Precursor Utilization

Traditional approaches involve the deep chlorination of phenol (B47542) with chlorine gas, which can lead to a mixture of chlorinated isomers and other by-products. google.comsciencemadness.org More advanced methodologies focus on improving the regioselectivity of the chlorination to favor the 2,4,6-isomer. These methods employ specific catalytic systems to direct the chlorination process.

One modern approach utilizes mercaptoethylamine as a catalyst during the chlorination of phenol. google.com This catalyst exhibits a "positioning function," which actively reduces the formation of undesired isomers such as 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol (B144370). google.com Another selective process involves the chlorination of precursors like ortho-chlorophenol or 2,4-dichlorophenol (B122985) in the presence of a dual catalyst system comprising an amine and an organic sulfide (B99878). google.com This combination is reported to yield 2,4,6-trichlorophenol (B30397) with very few undesirable by-products. google.com

Once the 2,4,6-trichlorophenol precursor is synthesized and purified, it is converted to this compound through standard esterification, typically by reaction with acetic anhydride (B1165640) or acetyl chloride.

Efficiency and Selectivity of Different Synthetic Approaches

In contrast, modern catalytic methods demonstrate significant improvements. The use of mercaptoethylamine as a catalyst in the chlorination of phenol allows for the synthesis of 2,4,6-trichlorophenol with a total yield reported to be above 96%. google.com This process shows high selectivity, minimizing the production of other trichlorophenol isomers. Subsequent purification by sweating crystallization can elevate the final purity of the 2,4,6-trichlorophenol to above 99.3%. google.com

Similarly, the dual-catalyst system of an amine and an organic sulfide for the chlorination of mono- or di-chlorophenols is designed for high selectivity, effectively preventing the formation of significant quantities of by-products such as chlorocyclohexadienones. google.com This leads to a cleaner reaction profile and simplifies downstream purification.

Synthetic ApproachPrecursor(s)Key Reagents/CatalystsReported YieldSelectivity FeaturesReference(s)
Direct Deep ChlorinationPhenolChlorine GasVariableLow; produces a mixture of isomers (e.g., dichlorophenols, other trichlorophenols). sciencemadness.org
Catalytic ChlorinationPhenolChlorine Gas, Mercaptoethylamine>96%High; catalyst positioning effect reduces formation of 2,3,6- and 2,4,5-trichlorophenol isomers. google.com
Dual-Catalyst Chlorinationo-chlorophenol, p-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenolChlorine Gas, Amine, Organic SulfideNot specifiedHigh; minimizes formation of chlorocyclohexadienones and other undesirable by-products. google.com

Environmental Impact and Sustainability Considerations in Synthesis

The synthesis of 2,4,6-trichlorophenol and its subsequent conversion to this compound carry notable environmental and sustainability concerns. The precursor, 2,4,6-trichlorophenol, is recognized as a toxic and persistent environmental pollutant. tpsgc-pwgsc.gc.cawikipedia.org It has been classified by the U.S. Environmental Protection Agency (EPA) as a Group B2, probable human carcinogen, based on animal studies. wikipedia.orgepa.gov

A major environmental drawback of the manufacturing process for chlorinated phenols is the potential for the formation of highly toxic and persistent by-products, including polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). tpsgc-pwgsc.gc.cawikipedia.org The use of hazardous reagents such as chlorine gas also presents significant safety and environmental risks.

However, the inherent toxicity of the final product and its precursors remains a significant sustainability challenge. researchgate.netfrontiersin.org The production and use of 2,4,6-trichlorophenol have decreased in many regions due to concerns about the generation of dioxins and its environmental persistence. tpsgc-pwgsc.gc.caepa.gov Therefore, any synthesis of its derivatives, including the acetate, must be conducted under stringent controls to prevent environmental release and human exposure.

Advanced Analytical and Spectroscopic Characterization in Research of 2,4,6 Trichlorophenyl Acetate

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are paramount for the separation and detection of 2,4,6-trichlorophenyl acetate (B1210297), often at trace levels. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for this purpose.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful tool for the analysis of 2,4,6-trichlorophenyl acetate. Due to the compound's volatility, it is well-suited for GC analysis. In many instances, this compound is analyzed as a derivative of its precursor, 2,4,6-trichlorophenol (B30397) (TCP). The derivatization to its acetate form enhances its chromatographic properties, making it more suitable for low-level GC analysis. oup.com

A common derivatization technique involves the reaction of TCP with acetic anhydride (B1165640) in an alkaline aqueous solution to produce this compound. oup.com This process, known as acetylation, reduces the polarity and increases the volatility of the parent phenol (B47542). oup.com

Headspace analysis is a valuable technique for the introduction of volatile analytes, such as this compound, into the GC system. In this method, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC. This technique is particularly useful for complex matrices as it minimizes the introduction of non-volatile components that could contaminate the GC system. oup.comnih.gov The derivatization and extraction can be automated in a headspace sampler, simplifying the procedure and reducing solvent consumption. s4science.at

The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information and sensitive detection.

Table 1: Typical GC/MS Parameters for this compound Analysis

ParameterValue
GC Column PerkinElmer Elite 5 (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program Initial 100°C, ramp to 200°C at 30°C/min, then to 320°C at 2°C/min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI)
MS Analyzer Quadrupole

This table presents typical parameters; specific conditions may vary based on the instrument and application. oup.comthermofisher.com

High-performance liquid chromatography (HPLC) is another key technique for the quantitative analysis of this compound, particularly for samples that are not suitable for direct GC analysis or when derivatization is performed prior to liquid-phase separation. While often chlorophenols are analyzed, the methods are directly applicable to their acetylated derivatives. s4science.at

Reversed-phase HPLC is the most common mode used for the separation of chlorophenols and their derivatives. jcsp.org.pk In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the separation. tsijournals.com

For quantitative analysis, a detector that provides a response proportional to the concentration of the analyte is used. Ultraviolet (UV) detection is commonly employed for chlorophenol derivatives due to the presence of the aromatic ring which absorbs UV light. jcsp.org.pk The selection of the detection wavelength is crucial for achieving optimal sensitivity.

Table 2: Illustrative HPLC Conditions for Analysis of Chlorophenol Derivatives

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Acetonitrile/water gradient
Detector UV at 280 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

This table provides an example of HPLC conditions; optimization is necessary for specific applications. jcsp.org.pk

Effective sample preparation is critical for the accurate analysis of this compound, especially when dealing with complex environmental samples. Solid-phase extraction (SPE) and micro liquid-liquid extraction are two widely used techniques for the extraction and preconcentration of the analyte from aqueous matrices.

Solid-Phase Extraction (SPE) is a technique where a liquid sample is passed through a solid sorbent material, which retains the analytes of interest. researchgate.net The interferences are washed away, and the analytes are then eluted with a small volume of a suitable solvent. For chlorophenols and their acetylated derivatives, polystyrene-divinylbenzene-based sorbents are often used. researchgate.net Key parameters that need to be optimized for an effective SPE procedure include the type of sorbent, the pH of the sample, the volume of the elution solvent, and the flow rate. researchgate.net SPE offers several advantages, including high enrichment factors, low solvent consumption, and the potential for automation. thermofisher.comthermofisher.com

Micro Liquid-Liquid Extraction (µLLE) is a miniaturized version of the traditional liquid-liquid extraction technique. It involves the extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent. Toluene (B28343) has been shown to be an effective solvent for the extraction of phenol acetyl derivatives, including this compound. The efficiency of µLLE is influenced by factors such as the choice of organic solvent, the sample-to-solvent volume ratio, and the ionic strength of the aqueous solution. oup.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. Nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed information about the molecular structure and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum of this compound, the protons of the acetate group (CH₃) would be expected to appear as a singlet in the aliphatic region, typically around 2.0-2.5 ppm. rsc.orgcarlroth.compitt.edusigmaaldrich.com The two aromatic protons on the trichlorophenyl ring are in identical chemical environments and would therefore be expected to appear as a singlet in the aromatic region, generally between 7.0 and 8.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the ester group. For comparison, the aromatic protons of the parent compound, 2,4,6-trichlorophenol, appear around 7.27 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the acetate group would appear significantly downfield, typically in the range of 160-180 ppm. The methyl carbon of the acetate group would be found in the aliphatic region, around 20-30 ppm. The aromatic carbons of the trichlorophenyl ring would have distinct chemical shifts based on their substitution pattern. The carbon attached to the oxygen atom would be shifted downfield, while the carbons bonded to chlorine atoms would also experience a downfield shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H
Acetate (CH₃)~2.3Singlet
Aromatic (CH)~7.4Singlet
¹³C
Acetate (C=O)~168
Aromatic (C-O)~145
Aromatic (C-Cl)~130-135
Aromatic (C-H)~130
Acetate (CH₃)~21

These are predicted values based on general NMR principles and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is a highly sensitive technique used for the identification and structural analysis of compounds based on their mass-to-charge ratio (m/z). When this compound is analyzed by MS, particularly with electron ionization (EI), it undergoes fragmentation, producing a characteristic pattern of ions.

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (238 g/mol for the most abundant isotopes). Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed, with peaks at M+2, M+4, and M+6 in specific intensity ratios.

Key fragment ions observed in the mass spectrum of this compound provide valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy or acyloxy group. The most prominent fragments for this compound are typically observed at:

m/z 196/198/200 : This corresponds to the [C₆H₂Cl₃O]⁺ ion, formed by the loss of the acetyl group (CH₂=C=O, ketene) from the molecular ion. The isotopic pattern is characteristic of a fragment containing three chlorine atoms. oup.coms4science.at

m/z 43 : This intense peak corresponds to the acetyl cation [CH₃CO]⁺. oup.coms4science.at

The presence and relative abundance of these fragment ions serve as a fingerprint for the identification of this compound. nist.gov

Table 4: Key Mass Fragments of this compound

m/zProposed Fragment Ion
238/240/242[C₈H₅Cl₃O₂]⁺ (Molecular Ion)
196/198/200[C₆H₂Cl₃O]⁺
43[CH₃CO]⁺

The isotopic peaks are due to the presence of ³⁵Cl and ³⁷Cl isotopes. oup.coms4science.at

UV-Visible Spectroscopy for Electronic Structure and Monitoring

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the presence of the substituted aromatic ring is expected to give rise to characteristic absorption bands in the ultraviolet region. The electronic structure is largely influenced by the π → π* transitions of the benzene (B151609) ring and n → π* transitions involving the non-bonding electrons of the oxygen and chlorine atoms.

While specific experimental UV-Visible spectral data for this compound is not widely available in public databases, the spectrum of its precursor, 2,4,6-trichlorophenol, provides insight into the expected absorption regions. The undissociated form of 2,4,6-trichlorophenol has an absorption maximum at 286 nm, while its anion exhibits a peak at 311 nm. nih.gov It is anticipated that the acetate derivative would show a spectrum with some shifts in these absorption maxima due to the electronic effects of the acetate group.

In environmental and analytical studies, UV-Visible spectroscopy can be employed to monitor the presence or degradation of related compounds. For instance, the photocatalytic degradation of 2,4,6-trichlorophenol has been monitored by observing the decrease in its characteristic UV absorption bands over time. mdpi.com

Table 1: Expected UV-Visible Absorption Characteristics of this compound

Transition Type Chromophore Expected Wavelength Range (nm)
π → π* Substituted Benzene Ring 200 - 300

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Although a published experimental IR spectrum for this compound is not readily accessible sigmaaldrich.comnist.govnist.gov, the expected vibrational modes can be predicted based on its structure. Key absorptions would include a strong C=O stretching vibration from the ester carbonyl group, C-O stretching vibrations, and bands associated with the trichlorinated aromatic ring.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester Carbonyl 1770 - 1750 Strong
C-O Stretch Ester Linkage 1300 - 1000 Strong
C-Cl Stretch Aryl Chloride 1100 - 800 Medium to Strong
C=C Stretch Aromatic Ring 1600 - 1450 Medium to Weak
C-H Stretch Aromatic Ring 3100 - 3000 Medium to Weak

X-ray Crystallographic Analysis of Crystalline Derivatives

Currently, there is no publicly available X-ray crystal structure data for this compound or its derivatives in crystallographic databases. However, the crystal structure of the parent compound, 2,4,6-trichlorophenol, has been reported, providing a reference for the geometry of the trichlorophenyl moiety. researchgate.net A crystallographic study of the acetate would definitively establish the orientation of the acetate group relative to the aromatic ring.

Method Development and Validation for Trace Analysis

The detection of chlorophenols and their derivatives at trace levels is of significant environmental and industrial importance. This compound often serves as a stable, less polar, and more volatile derivative for the analysis of its parent compound, 2,4,6-trichlorophenol, particularly in aqueous samples. s4science.at Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique for this purpose.

Method development for the trace analysis of this compound involves optimizing sample preparation, chromatographic separation, and detection parameters. A key step is the derivatization of 2,4,6-trichlorophenol with acetic anhydride in an alkaline solution to form the acetate ester. s4science.at This derivatization can be automated using headspace samplers, which simplifies the process and reduces solvent consumption. s4science.at

Method validation is crucial to ensure the reliability of the analytical data. This process involves evaluating several key parameters as outlined by various regulatory guidelines. gavinpublishers.com

Table 3: Key Parameters for Analytical Method Validation

Parameter Description
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. |

In a study involving the headspace derivatization of 2,4,6-trichlorophenol to its acetate, excellent linearity was demonstrated, with a determination coefficient (r²) of 0.99983. s4science.at The mass spectrum of the resulting this compound showed specific fragment ions at m/z 196, 198, and 43, which can be used for selective ion monitoring (SIM) or selected reaction monitoring (SRM) to enhance sensitivity and selectivity in complex matrices. s4science.atnih.gov For the broader class of halophenols, methods combining stir bar sorptive extraction (SBSE) with GC-tandem mass spectrometry (MS/MS) have achieved very low detection limits, in the range of 0.04–4 ng/L for water-based solutions. nih.gov

Table 4: Summary of a Validated GC/MS Method for 2,4,6-Trichlorophenol via Acetate Derivatization

Parameter Finding Reference
Technique Headspace Derivatization GC/MS s4science.at
Derivative This compound s4science.at
Quantification Ion (m/z) 196 s4science.at
Linearity (r²) 0.99983 s4science.at

| Signal-to-Noise (S/N) | 1188.01 for an 80 µg/mL spike | s4science.at |

Computational and Theoretical Studies of 2,4,6 Trichlorophenyl Acetate and Analogues

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to investigate chemical reactions at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For 2,4,6-trichlorophenyl acetate (B1210297) and its analogues, theoretical studies can elucidate complex reaction mechanisms, characterize transient species like transition states, and map out the electronic landscape of the molecule.

Elucidation of Reaction Pathways and Transition States

Detailed computational studies specifically elucidating the reaction pathways and transition states for 2,4,6-trichlorophenyl acetate are not extensively available in the reviewed literature. However, computational chemistry provides the framework to investigate such reactions. For analogous, simpler systems like phenyl acetate, density functional theory (DFT) has been employed to examine mechanistic pathways for reactions such as aminolysis. These studies typically determine the structures and energies of transition states for concerted versus stepwise mechanisms. For instance, in the aminolysis of phenyl acetate, a general base-catalyzed neutral stepwise mechanism has been suggested as the most favorable pathway, with the initial nucleophilic attack being the rate-determining step.

For a substituted compound like this compound, it is hypothesized that the three electron-withdrawing chlorine atoms on the phenyl ring would significantly influence the reaction pathways. These substituents would increase the electrophilicity of the carbonyl carbon and stabilize the leaving phenoxide group, likely affecting the energy barriers of the reaction steps. A theoretical investigation would typically involve mapping the potential energy surface for reactions such as hydrolysis or aminolysis. This would entail calculating the energies of reactants, intermediates, transition states, and products. The transition states, being saddle points on the potential energy surface, are characterized by a single imaginary frequency corresponding to the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate.

While specific data for this compound is not available, a hypothetical reaction profile could be constructed based on general principles and studies of similar compounds.

Hypothetical Reaction Coordinate for Hydrolysis of a Phenyl Acetate Derivative

Analysis of Electron Density Distribution and Charge Transfer

The electronic properties of this compound are significantly influenced by the presence of the three chlorine atoms on the phenyl ring. Computational methods such as Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electron density distribution and charge transfer within the molecule.

While a dedicated computational study on this compound is not readily found, insights can be drawn from a DFT study on a larger molecule containing a 2,4,6-trichlorophenyl hydrazono moiety, specifically (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine. researchgate.net In this related compound, NBO analysis was performed at the B3LYP/6-31G(d,p) level of theory to understand stability and charge delocalization. researchgate.net Such analyses typically reveal significant intramolecular charge transfer interactions.

For this compound, it is expected that the highly electronegative chlorine atoms would induce a significant positive charge on the carbon atoms of the phenyl ring to which they are attached. This, in turn, would affect the electron density on the ester oxygen and the carbonyl group. The HOMO-LUMO energy gap is another important parameter that can be calculated to describe the charge transfer within the molecule. A smaller energy gap generally indicates that the molecule is more reactive and that intramolecular charge transfer is more facile. researchgate.net

The molecular electrostatic potential (MEP) is another useful tool derived from computational studies that illustrates the charge distribution. For this compound, the MEP would likely show negative potential (electron-rich regions) around the carbonyl oxygen and the chlorine atoms, and positive potential (electron-poor regions) around the hydrogen atoms of the methyl group and potentially on the carbon atoms of the phenyl ring.

Calculated Electronic Properties of a 2,4,6-Trichlorophenyl Analogue Data extrapolated from a study on a related compound containing a 2,4,6-trichlorophenyl moiety. researchgate.net

PropertyDescriptionPredicted Significance for this compound
NBO Analysis Describes charge delocalization and donor-acceptor interactions between orbitals.Would likely show strong electron-withdrawing effects of the chlorine atoms, leading to stabilization of the phenoxide leaving group.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A relatively small gap would suggest higher reactivity and potential for intramolecular charge transfer from the acetate group to the trichlorophenyl ring.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Would visualize the electron-rich and electron-poor regions, indicating sites for nucleophilic and electrophilic attack, respectively.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Routes to 2,4,6-Trichlorophenyl Acetate (B1210297)

Traditional synthesis of chlorinated phenols often involves hazardous reagents and produces significant waste, prompting the shift towards green chemistry principles. chemistryjournals.net The development of environmentally benign synthetic methods aims to reduce the environmental footprint of chemical processes by focusing on waste prevention, atom economy, and the use of safer solvents and catalysts. chemistryjournals.net

Future research in the synthesis of 2,4,6-trichlorophenyl acetate will likely focus on the green production of its precursor, 2,4,6-trichlorophenol (B30397). A promising approach involves the use of highly selective catalysts that can direct the chlorination of phenol (B47542), thereby minimizing the formation of undesired isomers and byproducts. For instance, the use of mercaptoethylamine as a catalyst in the chlorination of phenol has been shown to have a positioning effect, reducing the production of 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol (B144370) and increasing the total yield of 2,4,6-trichlorophenol to over 96%. google.com This method also employs sweating crystallization for purification, which is a more environmentally friendly alternative to traditional methods. google.com

Further advancements are anticipated through the adoption of innovative technologies such as:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce toxicity and pollution. chemistryjournals.netiwu.edu

Biocatalysis: Utilizing enzymes or whole-cell systems as catalysts can lead to highly specific reactions under mild conditions, reducing energy consumption and waste. chemistryjournals.net

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and greater efficiency and scalability compared to batch processes. chemistryjournals.netrsc.org

These strategies represent a paradigm shift in the synthesis of chlorinated aromatics, aiming for processes that are not only efficient but also sustainable and economically viable. chemistryjournals.net

Exploration of Catalytic Applications of this compound

While direct catalytic applications of this compound are not extensively documented, research on its precursors and related compounds suggests potential avenues for exploration. The phenolic precursor, 2,4,6-trichlorophenol, has been investigated as a component in catalytic systems. In one study, it was used as an additive in the dimerization of propene with a bis(salicylaldiminato)nickel(II) catalyst, where it influenced both the catalytic activity and the product selectivity. researchgate.net

A closely related compound, 2,4,6-trichlorophenyl formate (B1220265), has been successfully employed as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. orgsyn.org This approach circumvents the safety hazards associated with using gaseous, toxic CO, making the installation of carbonyl groups more practical on a laboratory scale. orgsyn.org The use of such CO surrogates has been applied in the synthesis of functional molecules and in continuous-flow reactions. orgsyn.org

Future research could investigate whether this compound can function in similar capacities or in entirely new catalytic cycles. Potential areas of exploration include:

Acyl-Group Transfer: Investigating its role as an acyl-group donor in transesterification or amidation reactions.

Ligand Modification: Using the 2,4,6-trichlorophenyl group to modify the electronic or steric properties of ligands in transition metal catalysis.

Organocatalysis: Exploring its potential as a catalyst or precatalyst in metal-free reaction systems.

The unique electronic properties conferred by the trichlorinated phenyl ring could be harnessed to develop novel catalysts with unique reactivity and selectivity.

Advanced Bioremediation Strategies for Chlorinated Aromatics

Chlorinated aromatic compounds, including 2,4,6-trichlorophenol (2,4,6-TCP), the likely environmental hydrolysis product of this compound, are recognized as priority pollutants due to their toxicity and persistence. nih.govtpsgc-pwgsc.gc.ca Bioremediation, which uses microorganisms to break down contaminants, offers a sustainable and cost-effective solution for their removal. ed.ac.uk

Significant progress has been made in identifying microbes capable of degrading 2,4,6-TCP. The white-rot fungus Phanerochaete chrysosporium degrades 2,4,6-TCP through an initial oxidation to 2,6-dichloro-1,4-benzoquinone, followed by reduction and reductive dechlorination steps. nih.gov Several bacterial strains have also shown high degradation efficiency. Alcaligenes eutrophus can completely degrade 2,4,6-TCP with stoichiometric release of chloride ions. unimi.it Similarly, strains of Planococcus rifietoensis and Bacillus pumilus isolated from pulp and paper mill sludge were able to remove 90% of 2,4,6-TCP at a concentration of 600 mg L⁻¹. researchgate.net

Future research is focused on developing more robust and efficient bioremediation strategies:

Enhanced Reactor Technologies: Combining anaerobic and aerobic processes in sequencing batch reactors (SBR) has proven effective for degrading high concentrations of chlorinated compounds. frontiersin.org The use of a rotating biological bed (RBB) within an SBR can significantly improve the removal efficiency of 2,4,6-TCP, achieving over 99% removal at concentrations as high as 430 mg/L. frontiersin.orgtandfonline.com Anaerobic processes are particularly advantageous for the initial dehalogenation steps. tandfonline.com

Bioaugmentation: This strategy involves introducing specialized microorganisms into contaminated sites to supplement the indigenous microbial populations and enhance the degradation rate of target pollutants. ed.ac.uk

Integrated Approaches: Combining microbial bioremediation with other techniques, such as using nanoscale materials or plants (phytoremediation), could lead to more effective and scalable solutions for managing these contaminants. ed.ac.uk Another approach involves photo-assisted biodegradation, where UV light is used to achieve reductive dehalogenation, followed by microbial mineralization of the products. taylorfrancis.com

The table below summarizes findings from various studies on the microbial degradation of 2,4,6-trichlorophenol.

Microorganism/SystemProcessInitial ConcentrationRemoval EfficiencyKey Findings
Phanerochaete chrysosporiumAerobic Fungal DegradationNot SpecifiedMineralizationDegradation pathway involves oxidation, quinone reduction, and reductive dechlorination. nih.gov
Alcaligenes eutrophus TCPAerobic Bacterial Degradation300-500 mg/LTotal degradationStoichiometric release of chloride ions was observed. unimi.it
Planococcus rifietoensis & Bacillus pumilusAerobic Bacterial Degradation600 mg/L90%Isolated from industrial sludge, showing high potential for bioremediation. researchgate.net
Anaerobic-Aerobic SBR with RBBCombined Anaerobic-Aerobic430 mg/L>99%The rotating biological bed significantly enhanced bioreactor efficiency and capacity. frontiersin.org
Anaerobic SBR with RBBAnaerobic Degradation430 mg/L>99%Achieved almost complete dehalogenation and mineralization. tandfonline.com

Integration of in silico and Experimental Approaches for Comprehensive Understanding

The integration of computational (in silico) methods with traditional experimental research offers a powerful paradigm for accelerating the understanding of chemical compounds like this compound. Computational tools can predict a wide range of properties, guiding experimental work and reducing the need for time-consuming and costly laboratory studies. dntb.gov.ua

In silico approaches that are becoming central to chemical and environmental science include:

Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of a compound with its physical, chemical, or biological activity. For this compound, QSAR could be used to predict its toxicity, biodegradability, and potential for bioaccumulation based on its molecular descriptors.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It could be used to investigate how this compound or its metabolites might interact with biological targets, such as the active sites of enzymes involved in its degradation or toxicity pathways. researchgate.netmdpi.com

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, stability, and reactivity of a molecule. researchgate.net This can help in understanding reaction mechanisms, predicting metabolic pathways, and designing new catalysts.

While specific in silico studies on this compound are not yet prevalent, the framework for such investigations is well-established. The computed properties available in databases like PubChem can serve as a starting point. nih.gov Future research would involve a synergistic loop where computational predictions about properties like metabolic fate, binding affinity to microbial enzymes, or potential catalytic activity are tested and validated through targeted experiments. The experimental results, in turn, would be used to refine and improve the computational models, leading to a more comprehensive and predictive understanding of the compound's behavior and potential applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4,6-trichlorophenyl derivatives in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines, including using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Avoid contact with food, beverages, or feed. Store materials separately from reactive agents and monitor workplace exposure limits (PAC-1: 2.5 mg/m³; PAC-2: 27 mg/m³) . For spills, follow containment procedures outlined in Section 13 of safety data sheets, which recommend disposal via certified waste management systems .

Q. How can researchers synthesize 2,4,6-trichlorophenyl acetate derivatives with high purity?

  • Methodological Answer : Utilize esterification reactions between 2,4,6-trichlorophenol and acetic anhydride under controlled acidic or basic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify using recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel . For analogs like bis(2,4,6-trichlorophenyl) oxalate (TCPO), optimize stoichiometry to minimize byproducts .

Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?

  • Methodological Answer : Employ FT-IR and FT-Raman spectroscopy to identify vibrational modes (e.g., C-Cl stretching at ~600–800 cm⁻¹ and ester carbonyl bands at ~1740 cm⁻¹). UV-Vis spectroscopy can assess electronic transitions, while NMR (¹H/¹³C) elucidates structural conformation. For advanced analysis, use X-ray crystallography to resolve molecular packing .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the photophysical properties of this compound-based radicals?

  • Methodological Answer : Theoretical studies (e.g., DFT calculations) reveal that chlorine atoms lower frontier orbital energies, enhancing photostability. For example, bisPyTM radicals with pyridyl groups exhibit extended half-lives (47–3000× longer under UV) due to reduced non-radiative decay. Calculate oscillator strengths and vibronic coupling constants (VCCs) to predict radiative (kr) and non-radiative (knr) rates .

Q. What computational strategies resolve contradictions in HOMO-LUMO gap interpretations for 2,4,6-trichlorophenyl derivatives?

  • Methodological Answer : Address discrepancies by combining experimental data (e.g., cyclic voltammetry for redox potentials) with DFT-optimized geometries. For 2-(2,4,6-trichlorophenyl)hydrazinecarbothioamide, HOMO→LUMO transitions involve charge transfer from sulfur to the trichlorophenyl ring. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to model electronic transitions .

Q. How can chemiluminescence assays optimize the use of 2,4,6-trichlorophenyl derivatives like TCPO?

  • Methodological Answer : Design assays using TCPO (15–800 mg), hydrogen peroxide (3 mL), and fluorophores (e.g., 9,10-diphenylanthracene) in ethyl acetate. Adjust pH with sodium acetate to enhance emission intensity (λmax ~430 nm). Calibrate light output using photomultiplier tubes and compare with theoretical kr/knr ratios from VCC calculations .

Q. What strategies mitigate instability in this compound derivatives during long-term storage?

  • Methodological Answer : Store under inert atmosphere (N2 or Ar) at 2–8°C in amber glass vials to prevent photodegradation. For TCPO, avoid moisture and monitor decomposition via periodic FT-IR to detect ester hydrolysis .

Data Analysis and Experimental Design

Q. How should researchers address conflicting results in the reactivity of this compound derivatives across solvents?

  • Methodological Answer : Conduct solvent polarity studies (e.g., using Kamlet-Taft parameters) to correlate reactivity with dielectric constants. For electrochemical modulation, test protonation or Lewis acid (e.g., B(C6F5)3) effects in dichloromethane vs. toluene .

Q. What experimental controls are critical for studying the environmental degradation of this compound?

  • Methodological Answer : Include abiotic controls (dark, sterile conditions) to distinguish photolytic vs. microbial degradation. Use GC-MS or LC-MS to quantify breakdown products (e.g., 2,4,6-trichlorophenol) and validate with EPA Method 552 for haloacetic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.